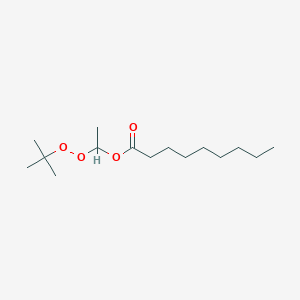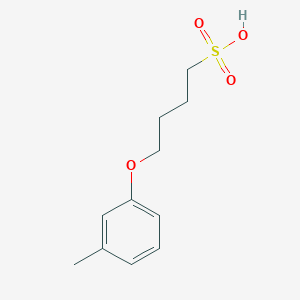![molecular formula C8H16NO3P B14415704 Dimethyl [2-(tert-butylimino)ethenyl]phosphonate CAS No. 85829-45-4](/img/structure/B14415704.png)
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate is an organic compound with a unique structure that includes a phosphonate group, an imino group, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(tert-butylimino)ethenyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable imine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized to ensure high yield and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters with different oxidation states.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phosphonates.
Applications De Recherche Scientifique
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl [2-(tert-butylimino)ethenyl]phosphonate involves its interaction with molecular targets through its reactive functional groups. The phosphonate group can form strong bonds with metal ions, while the imino group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl [2-(tert-butylamino)ethenyl]phosphonate: Similar structure but with an amino group instead of an imino group.
Dimethyl [2-(tert-butylthio)ethenyl]phosphonate: Contains a thio group instead of an imino group.
Dimethyl [2-(tert-butylsulfonyl)ethenyl]phosphonate: Features a sulfonyl group in place of the imino group.
Uniqueness
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate is unique due to the presence of the imino group, which imparts distinct reactivity and interaction properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
85829-45-4 |
|---|---|
Formule moléculaire |
C8H16NO3P |
Poids moléculaire |
205.19 g/mol |
InChI |
InChI=1S/C8H16NO3P/c1-8(2,3)9-6-7-13(10,11-4)12-5/h7H,1-5H3 |
Clé InChI |
AVROFTRNXILPER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=C=CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



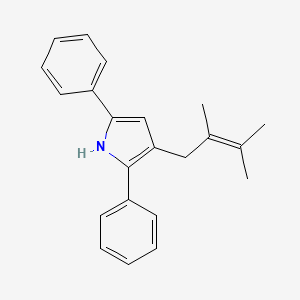
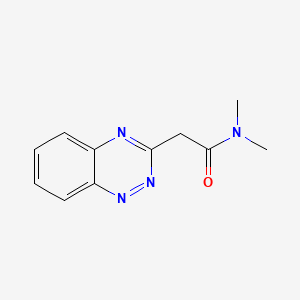

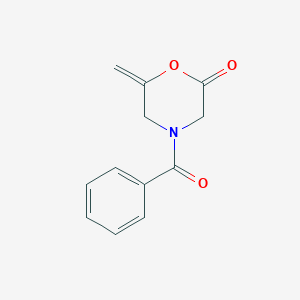
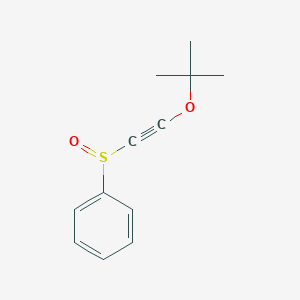
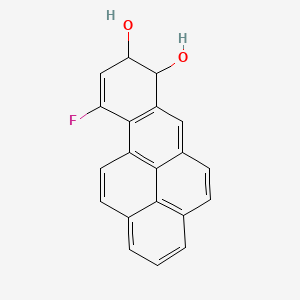
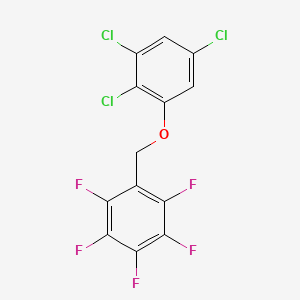
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
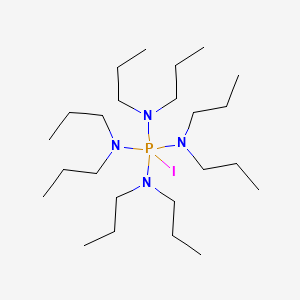
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)

